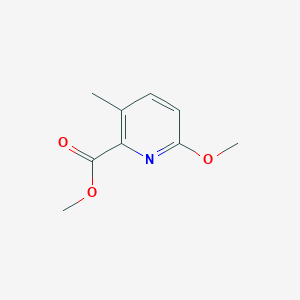

Methyl 6-methoxy-3-methylpicolinate

Description

Methyl 6-methoxy-3-methylpicolinate is a methyl ester derivative of picolinic acid, featuring a methoxy group at position 6 and a methyl group at position 3 on the pyridine ring. As a picolinate ester, it is likely utilized in pharmaceutical or agrochemical research as an intermediate, given the prevalence of such compounds in synthetic chemistry .

Properties

IUPAC Name |

methyl 6-methoxy-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)10-8(6)9(11)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXOPGZAIIYRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-3-methylpicolinate typically involves the esterification of 6-methoxy-3-methylpicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. The reaction proceeds as follows: [ \text{6-methoxy-3-methylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-3-methylpicolinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: 6-methoxy-3-methylpicolinic acid.

Reduction: 6-methoxy-3-methylpicolinyl alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methoxy-3-methylpicolinate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-3-methylpicolinate involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The methoxy and methyl groups influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-methoxy-3-methylpicolinate with structurally related picolinate derivatives, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Analysis of Substituent Effects:

Position 3 Modifications: Methyl Group (Target Compound): The 3-methyl group in this compound likely enhances lipophilicity compared to analogs like Methyl 6-methoxypicolinate, which lacks this substituent. This could improve membrane permeability in biological systems . Amino Group (Methyl 3-amino-6-methoxypicolinate): The -NH₂ group enables participation in coupling reactions (e.g., amide bond formation), making it valuable for constructing heterocyclic frameworks . Nitro Group (Methyl 6-methoxy-3-nitropicolinate): The electron-withdrawing nitro group increases electrophilicity at position 3, facilitating reduction to amines or participation in aromatic substitution reactions .

Position 6 Modifications :

- The 6-methoxy group is conserved across several analogs (e.g., compounds in ). This substituent likely sterically hinders reactions at adjacent positions while contributing to electronic effects (e.g., resonance stabilization).

Synthetic Considerations :

- Sulfonamide derivatives (e.g., compounds 6–8 in ) require multistep synthesis involving sulfonyl chloride intermediates and chromatographic purification, highlighting the complexity of introducing sulfur-based groups .

- Methyl 6-methyl-3-phenylpicolinate () may involve cross-coupling reactions (e.g., Suzuki-Miyaura) for phenyl group introduction, differing from the alkylation steps needed for methyl substituents .

Research Findings:

- Spectroscopic Characterization: Analogs like Methyl 3-amino-6-methoxypicolinate and sulfonamide derivatives () are validated via ¹H/¹³C NMR and ESI-MS, confirming substituent positions and purity .

Biological Activity

Methyl 6-methoxy-3-methylpicolinate, a derivative of picolinic acid, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its picolinic acid backbone with a methoxy group at the 6-position and a methyl group at the 3-position. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits properties that may influence various biological pathways.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegeneration. Studies have shown that it can enhance neuronal survival and reduce apoptosis in neurotoxic environments.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving mouse models of Alzheimer's disease, administration of this compound resulted in:

- Reduction of Amyloid Plaques: Significant decrease in plaque formation was observed.

- Improved Cognitive Function: Mice treated with the compound performed better in memory tests compared to controls.

3. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Inhibition of Cytokine Production

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 60 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism: The methoxy group enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.

- Neuroprotection: The compound may activate signaling pathways involved in cell survival and stress response, such as the PI3K/Akt pathway.

- Anti-inflammatory Action: It may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.